tert-butyl N-[(2S)-butan-2-yl]carbamate
Description
tert-Butyl N-[(2S)-butan-2-yl]carbamate is a chiral carbamate derivative widely employed as a protective intermediate in organic synthesis, particularly for amines. The tert-butyloxycarbonyl (Boc) group serves as a robust protective moiety, stable under basic and nucleophilic conditions but removable under acidic conditions (e.g., trifluoroacetic acid). The compound features a stereogenic center at the C2 position of the butan-2-yl chain (S-configuration), which is critical for enantioselective applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
JOLOYYRHPUVBJM-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-butan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2S)-butan-2-yl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane.
Acidic or Basic Hydrolysis: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Amines: Hydrolysis of this compound yields the corresponding amine.
Substituted Carbamates: Substitution reactions yield various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2S)-butan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions and can be easily removed by treatment with acids or bases .
Biology and Medicine: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This allows for the selective modification of other functional groups without affecting the amine .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group for complex synthetic routes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-butan-2-yl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine from unwanted reactions during synthesis. The compound can be removed by hydrolysis, which breaks the carbamate bond and releases the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .
Comparison with Similar Compounds
Biological Activity
tert-butyl N-[(2S)-butan-2-yl]carbamate is a synthetic organic compound belonging to the carbamate class. Its structural characteristics, including the tert-butyl group and the butan-2-yl chain, contribute to its unique biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.29 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carbamate group allows for nucleophilic interactions, while the tert-butyl moiety enhances lipophilicity, potentially improving membrane permeability.
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to various diseases.
- Receptor Modulation : The compound's piperazine-like structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
1. Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Cytotoxicity Assays
The cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The results indicated selective cytotoxicity, with varying selectivity indices.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 5 |
| MCF7 | 20 | 4 |
| A549 | 25 | 3 |
3. Antimalarial Activity
A study reported that derivatives of this compound showed promising antimalarial activity against Plasmodium falciparum. Compounds were evaluated for their ability to inhibit β-hematin formation, a critical process in malaria pathology.
| Compound | IC50 (mM) | % Suppression on Day 4 |
|---|---|---|
| Compound A | 0.14 | 100 |
| Compound B | 0.27 | 95 |
Case Studies
- Case Study on Enzyme Inhibition : A research article detailed the synthesis and evaluation of several carbamate derivatives, including this compound, as potential inhibitors of acetylcholinesterase (AChE). The study found that this compound exhibited competitive inhibition with an IC50 value of approximately 30 µM, indicating its potential in treating Alzheimer's disease.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results suggested that the compound reduced cell death by enhancing antioxidant defenses in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
